

Preclinical Cross-Reactivity Profile of TG-1801: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	TA-1801	
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For researchers, scientists, and drug development professionals, understanding the preclinical cross-reactivity of a therapeutic candidate is paramount for a successful Investigational New Drug (IND) application and the design of safe and effective clinical trials. This guide provides a comprehensive overview of the available preclinical data on the cross-reactivity of TG-1801, a first-in-class bispecific antibody targeting CD19 and CD47, with various species.

TG-1801 is a fully human IgG1 bispecific antibody designed to selectively target CD19-positive B-cells, thereby minimizing the hematological toxicity associated with indiscriminate CD47 blockade on healthy cells[1][2][3]. The mechanism of action involves the high-affinity binding to CD19 on B-cells, which then allows the lower-affinity anti-CD47 arm to engage with CD47 on the same cell, blocking the "don't eat me" signal and promoting phagocytosis by macrophages[4][5][6][7]. Preclinical studies, including those in non-human primates, have been crucial in establishing the safety and pharmacokinetic profile of TG-1801, supporting its advancement into clinical trials[1][6][8].

Species Cross-Reactivity Data

The selection of a relevant animal species for preclinical toxicology studies is a critical step in drug development and is largely guided by the cross-reactivity of the therapeutic antibody with the target proteins in different species. For TG-1801, the cynomolgus monkey has been identified as a relevant species for preclinical safety assessment.

While detailed quantitative binding affinities of TG-1801 to CD19 and CD47 across a wide range of species are not publicly available in a comparative table format, the available





information indicates a favorable cross-reactivity profile for non-human primates.

Table 1: Summary of TG-1801 Cross-Reactivity with Preclinical Species



Species	Target	Cross- Reactivity	Method	Supporting Evidence
Human	CD19	Yes (High Affinity)	In vitro binding assays	TG-1801 is a fully human antibody designed to target human CD19.
CD47	Yes (Low Affinity)	In vitro binding assays	The low-affinity binding to CD47 is a key design feature to minimize ontarget toxicity on non-B-cells.	
Cynomolgus Monkey	CD19	Yes	Inferred from toxicology studies	Successful completion of toxicology studies in cynomolgus monkeys suggests sufficient binding to elicit a biological response.
CD47	Yes (Similar affinity to human)	Not specified	Preclinical studies have shown that the anti-CD47 arm of TG-1801 has a similar affinity for human and cynomolgus CD47[6].	



				In vivo studies in
Mouse	CD19	Yes	In vivo studies	xenograft mouse models have demonstrated the anti-tumor activity of TG- 1801[5].
CD47	Limited	Inferred from CD47-SIRPα interaction	The interaction between human CD47 and mouse SIRPa is known to be weak, which may limit the full translation of the mechanism of action in standard mouse models.	
Rat	CD19 / CD47	No data available	Not applicable	No published studies on the cross-reactivity of TG-1801 in rats were identified.
Dog	CD19 / CD47	No data available	Not applicable	No published studies on the cross-reactivity of TG-1801 in dogs were identified.

Protein Sequence Homology



The cross-reactivity of an antibody is often correlated with the degree of sequence homology of the target protein between humans and the preclinical species.

Table 2: Protein Sequence Homology of CD19 and CD47 in Selected Species Compared to Human

Protein	Species	Sequence Identity (Extracellular Domain)
CD19	Cynomolgus Monkey	>95%
Mouse	~57%	
CD47	Cynomolgus Monkey	~95%
Mouse	~60-70%	

Note: The sequence identity percentages are approximate and can vary slightly depending on the specific isoforms and alignment algorithms used.

Experimental Protocols

The assessment of species cross-reactivity is a multi-faceted process involving in silico, in vitro, and ex vivo methods. The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of therapeutic antibodies.

In Silico Analysis: Protein Sequence Homology

Objective: To predict potential cross-reactivity by comparing the amino acid sequence of the target proteins (CD19 and CD47) between humans and various preclinical species.

Protocol:

- Obtain the amino acid sequences of human CD19 and CD47 from a public database such as UniProt or NCBI.
- Retrieve the corresponding ortholog sequences for preclinical species of interest (e.g., cynomolgus monkey, rhesus macaque, mouse, rat, dog, rabbit).



- Perform pairwise sequence alignments of the extracellular domains of the target proteins from each species against the human sequence using a standard alignment tool (e.g., BLAST, Clustal Omega).
- Calculate the percentage of sequence identity and similarity. Higher sequence identity in the antibody-binding epitope region suggests a higher likelihood of cross-reactivity.

In Vitro Assessment: Binding Assays

Objective: To quantitatively determine the binding affinity of TG-1801 to CD19 and CD47 from different species.

Protocol (Surface Plasmon Resonance - SPR):

- Immobilize recombinant extracellular domains of CD19 and CD47 from human and other species onto separate sensor chips.
- Prepare a dilution series of TG-1801 in a suitable running buffer.
- Inject the different concentrations of TG-1801 over the sensor chips and measure the association and dissociation rates.
- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the
 association rate constant (ka), dissociation rate constant (kd), and the equilibrium
 dissociation constant (KD).
- A lower KD value indicates a higher binding affinity.

Ex Vivo Assessment: Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)

Objective: To evaluate the on-target and off-target binding of TG-1801 on a comprehensive panel of normal tissues from humans and a relevant preclinical species (e.g., cynomolgus monkey).

Protocol:



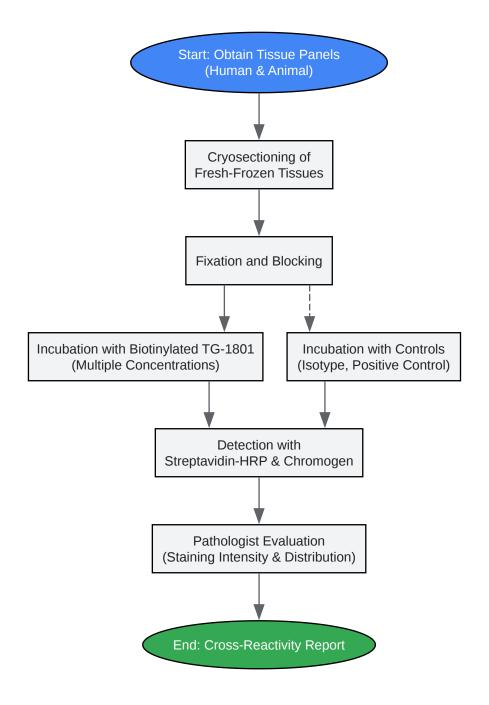
- A comprehensive panel of fresh-frozen normal tissues (typically around 32 tissues) from at least three unrelated human donors and the selected animal species is obtained.
- Cryosections of each tissue are prepared and mounted on glass slides.
- The tissue sections are fixed and then incubated with a blocking solution to prevent nonspecific antibody binding.
- Biotinylated TG-1801 is applied to the tissue sections at two or more concentrations (e.g., a low, therapeutically relevant concentration and a high, saturating concentration).
- A negative control (e.g., a biotinylated isotype control antibody) is used on parallel sections to assess non-specific binding.
- A positive control (tissue known to express the target antigens) is included to ensure the validity of the staining procedure.
- The binding of TG-1801 is detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogenic substrate (e.g., DAB).
- The slides are counterstained, dehydrated, and coverslipped.
- A qualified pathologist evaluates the slides microscopically, and the staining intensity and distribution in different cell types within each tissue are recorded.

Visualizations Signaling Pathway of TG-1801

Caption: TG-1801 mechanism of action.

Experimental Workflow for Tissue Cross-Reactivity





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Caption: Immunohistochemistry workflow for TCR studies.

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